![molecular formula C9H16 B14166612 1-Methylbicyclo[3.2.1]octane CAS No. 3673-75-4](/img/structure/B14166612.png)
1-Methylbicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylbicyclo[321]octane is an organic compound with the molecular formula C9H16 It belongs to the bicyclic hydrocarbons family and is characterized by a bicyclo[321]octane framework with a methyl group attached to one of the carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methylbicyclo[3.2.1]octane can be synthesized through several methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the regioselective cleavage of the obtained tricyclo[3.2.1.02.7]octan-3-one intermediate . This method is efficient and allows for the preparation of enantiopure bicyclo[3.2.1]octane systems.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar Diels-Alder reactions, optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methylbicyclo[3.2.1]octane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the bicyclic structure and the methyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound, leading to the formation of ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the compound to form alcohols.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the compound.
Major Products Formed: The major products formed from these reactions include various functionalized derivatives of this compound, such as alcohols, ketones, carboxylic acids, and halogenated compounds.
Applications De Recherche Scientifique
1-Methylbicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms and stereochemistry.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-Methylbicyclo[3.2.1]octane exerts its effects depends on its chemical structure and the specific reactions it undergoes. The bicyclic framework provides rigidity and stability, influencing its reactivity and interaction with other molecules. The methyl group can participate in various chemical reactions, affecting the overall behavior of the compound.
Comparaison Avec Des Composés Similaires
2-Methylbicyclo[3.2.1]octane: Similar in structure but with the methyl group attached to a different carbon atom.
Bicyclo[3.2.1]octane: The parent compound without the methyl group.
2,3-Bis(methylene)bicyclo[3.2.1]octane: A derivative with additional methylene groups.
Uniqueness: 1-Methylbicyclo[3.2.1]octane is unique due to the specific positioning of the methyl group, which influences its chemical reactivity and potential applications. Its distinct structure allows for the formation of specific derivatives that may not be easily accessible from other similar compounds.
Propriétés
Numéro CAS |
3673-75-4 |
|---|---|
Formule moléculaire |
C9H16 |
Poids moléculaire |
124.22 g/mol |
Nom IUPAC |
1-methylbicyclo[3.2.1]octane |
InChI |
InChI=1S/C9H16/c1-9-5-2-3-8(7-9)4-6-9/h8H,2-7H2,1H3 |
Clé InChI |
ZKPGBIKQLBHBIU-UHFFFAOYSA-N |
SMILES canonique |
CC12CCCC(C1)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


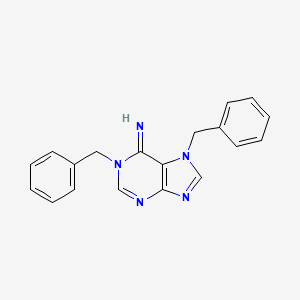
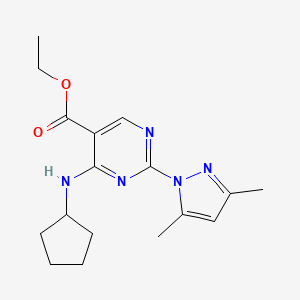
![n-{[3-Hydroxy-6-(hydroxymethyl)-4-oxo-4h-pyran-2-yl]methyl}-n-methylglycine](/img/structure/B14166537.png)
![2-[(3-Methylphenoxy)methyl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile](/img/structure/B14166540.png)
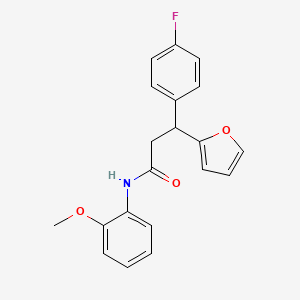
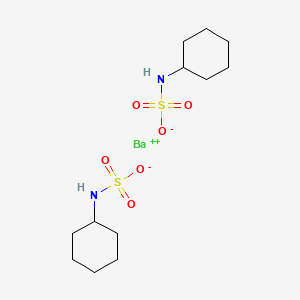
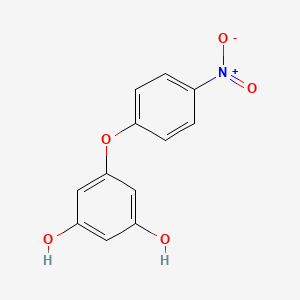

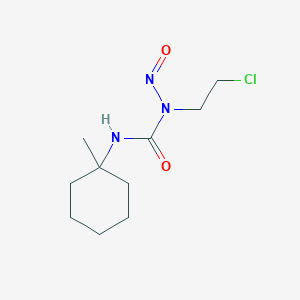
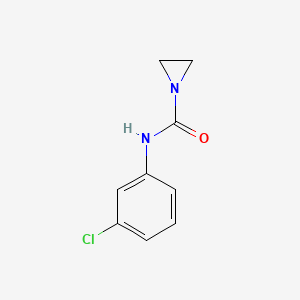
![11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dithione](/img/structure/B14166600.png)
![N-[2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-4-methylbenzenesulfonamide](/img/structure/B14166607.png)
![Butane-1,4-diyl bis[diphenyl(phosphinate)]](/img/structure/B14166617.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-(1,4-dioxaspiro[4.5]dec-8-yl)-1-(phenylsulfonyl)-3-(4-thiazolyl)-](/img/structure/B14166624.png)
